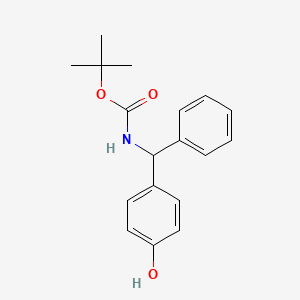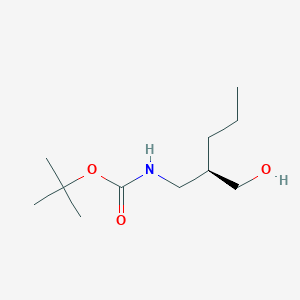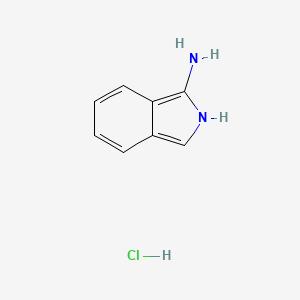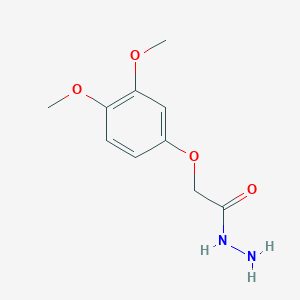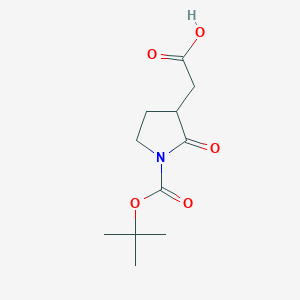
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidinone ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid typically involves the reaction of a pyrrolidinone derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Ni, H2/Rh, NaBH4, LiAlH4
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine via nucleophilic attack on di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .
Comparison with Similar Compounds
Similar compounds to 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid include other Boc-protected amino acids and derivatives, such as:
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Utilized in the synthesis of various chemical conjugates.
The uniqueness of this compound lies in its specific structure, which combines the stability of the Boc group with the reactivity of the pyrrolidinone ring, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(12)15)6-8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
HBBMZNMHYGAJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


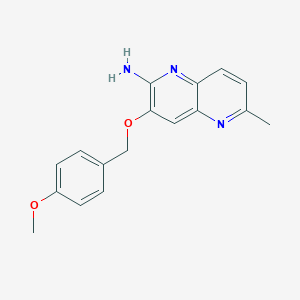
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
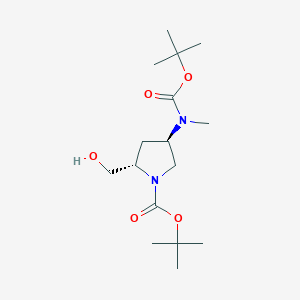
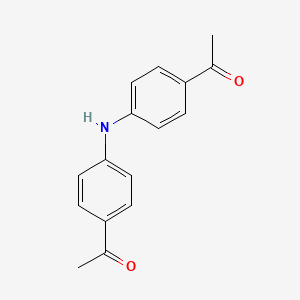
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
